Amlodipine Impurity C Maleate
Overview
Description
Amlodipine Impurity C Maleate is an impurity of Amlodipine . Amlodipine is a long-acting dihydropyridine L-type calcium channel blocker used to lower blood pressure and prevent chest pain . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Synthesis Analysis
The synthesis of this compound involves the detection of impurities during the accelerated stability analysis of the amlodipine maleate drug substance . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected by a simple isocratic reverse-phase high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of this compound was identified using LC-MS/MS, NMR, and IR . The nuclear magnetic resonance (NMR) and infrared (IR) spectra of the unknown impurity were recorded after isolation of the impurity by preparative HPLC .Scientific Research Applications
1. Identification and Characterization
Amlodipine Maleate, including its impurities, has been the subject of extensive research for identification and characterization. For instance, one study identified and structurally elucidated a new impurity in Amlodipine Maleate using LC-MS/MS, NMR, and IR, proposing its structure as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate (Reddy, Kumar, Reddy, Sreeramulu, & Park, 2010). Another study characterized six impurities in Amlodipine Maleate, employing LC-MS for mass identification and spectral data for structural characterization (Sudhakar et al., 2006).
2. Bioequivalence Studies
Research comparing the bioequivalence of different salt forms of Amlodipine, such as Amlodipine Maleate and Amlodipine Besylate, has been conducted to assess their interchangeability in clinical practice. For example, a study found that Amlodipine Maleate and Besylate are bioequivalent and well-tolerated, suggesting that plasma kinetics of Amlodipine depend on the molecule itself rather than the salt form (Mignini, Tomassoni, Traini, & Amenta, 2007). Another study confirmed similar pharmacokinetics, tolerability, and safety between these two salts (Choi et al., 2012).
3. Stability Improvement Strategies
Efforts to improve the stability of Amlodipine Maleate tablets have been a focus of research. Techniques like using microcrystalline cellulose and pregelatinized starch have been investigated to protect active substances from moisture contact and maintain stability (Park et al., 2008). Additionally, aqueous polymer coating techniques have been explored to enhance the drug's stability against light and humidity (Choi et al., 2004).
4. Analytical Method Development
Developing and validating analytical methods for Amlodipine in human plasma and tablet forms is a key area of research. Methods like liquid chromatography-mass spectrometry/mass spectrometry have been utilized for the estimation of Amlodipine, focusing on enhancing sensitivity and separation efficiency (A. M et al., 2018).
5. Ion Pairing Effects on Skin Permeation
The impact of ion pairing on the skin permeation of Amlodipine has been investigated. Studies have shown that different complexes of Amlodipine, such as Amlodipine Maleate, demonstrate varied skin permeation characteristics, which is crucial for topical applications (Jiang et al., 2008).
Mechanism of Action
properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYCUURXPBYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111401 | |
Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
721958-74-3 | |
Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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